molecular formula C9H6N2 B120783 6-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145901-16-2

6-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B120783
M. Wt: 142.16 g/mol
InChI Key: ZUCRVWKDOKGUPW-UHFFFAOYSA-N
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Description

6-ethynyl-1H-pyrrolo[2,3-b]pyridine, also known as EPP, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. EPP belongs to the family of pyrrolopyridines, which are known for their diverse biological activities.

Scientific Research Applications

Functionalization and Material Applications

The compound 6-ethynyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in the synthesis of new compounds with applications in agrochemicals and functional materials. This has included the introduction of various amino groups at the 6-position to form multidentate agents, leading to compounds like N,N′-bis(1H-pyrrolo[2,3-b]pyridin-6-yl)-1,3-benzenedicarboxamide and bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene. Moreover, its ethynylation has led to the synthesis of polyacetylene with a 1H-pyrrolo[2,3-b]pyridyl group as a pendant, illustrating its versatility in material science applications (Minakata et al., 1992).

Synthesis of Derivatives

6-ethynyl-1H-pyrrolo[2,3-b]pyridine has been used as a building block for synthesizing various derivatives. For example, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been utilized as versatile building blocks for creating 4-substituted 7-azaindole derivatives through nucleophilic displacement. Such research signifies its importance in the creation of diverse chemical structures with potential biological activities (Figueroa‐Pérez et al., 2006).

Biological Activity and Pharmaceutical Research

6-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their biological activities. For example, a study on the synthesis and biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives showed that many possessed considerable fungicidal activity. This indicates their potential in agricultural applications, particularly in combating rice blast caused by Pyricularia oryzae. Additionally, the ionization potentials of these compounds were analyzed, revealing a correlation between these properties and their biological activities (Minakata et al., 1997).

properties

IUPAC Name

6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCRVWKDOKGUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethynyl-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods

Procedure details

The synthesis was performed with reference to the known literature (Bulletin of Chemical Society of Japan, Vol. 65, p. 2992, 1992). A solution of 6-[(trimethylsilyl)ethynyl]-1-benzoyl-1H-pyrrolo[2,3-b]pyridine (0.039 g, 0.12 mmol) in methanol (2.0 mL) was added with 5 N aqueous sodium hydroxide (1.0 mL), and the mixture was stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in ethyl acetate, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with a mixed solvent of hexane and ethyl acetate to obtain 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (0.016 g, 90%).
Name
6-[(trimethylsilyl)ethynyl]-1-benzoyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.039 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Minakata, S Itoh, M Komatsu… - Bulletin of the Chemical …, 1992 - journal.csj.jp
Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) was studied to provide new compounds directing toward agrochemicals and/or functional materials. Amino groups such as …
Number of citations: 26 www.journal.csj.jp
JK Holden, S Kang, SA Hollingsworth, H Li… - Journal of Medicinal …, 2015 - ACS Publications
Inhibition of bacterial nitric oxide synthase (bNOS) has the potential to improve the efficacy of antimicrobials used to treat infections by Gram-positive pathogens Staphylococcus aureus …
Number of citations: 23 pubs.acs.org

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